GSK126
GSK126
GSK126 is a member of the class of methylindoles that is 1H-indole substituted by (2S)-butan-2-yl, methyl, N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]acetamide, and 6-(piperazin-1-yl)pyridin-3-yl groups at positions 1, 3, 4, and 6, respectively. It is a potent and highly selective inhibitor of EZH2 methyltransferase (IC50 = 9.9 nM). It has a role as a neuroprotective agent, an antiatherosclerotic agent, an antineoplastic agent, an anti-obesity agent, an angiogenesis inhibitor and an EC 2.1.1.43 (enhancer of zeste homolog 2) inhibitor. It is a member of pyridines, a secondary carboxamide, a pyridone, a N-arylpiperazine and a methylindole.
EZH2 Inhibitor is any agent that inhibits the histone lysine methyltransferase EZH2.
EZH2 Inhibitor is any agent that inhibits the histone lysine methyltransferase EZH2.
Brand Name:
Vulcanchem
CAS No.:
1346574-57-9
VCID:
VC0529301
InChI:
InChI=1S/C31H38N6O2/c1-6-22(5)37-18-20(3)29-25(30(38)34-17-26-19(2)13-21(4)35-31(26)39)14-24(15-27(29)37)23-7-8-28(33-16-23)36-11-9-32-10-12-36/h7-8,13-16,18,22,32H,6,9-12,17H2,1-5H3,(H,34,38)(H,35,39)/t22-/m0/s1
SMILES:
CCC(C)N1C=C(C2=C(C=C(C=C21)C3=CN=C(C=C3)N4CCNCC4)C(=O)NCC5=C(C=C(NC5=O)C)C)C
Molecular Formula:
C31H38N6O2
Molecular Weight:
526.7 g/mol
GSK126
CAS No.: 1346574-57-9
Cat. No.: VC0529301
Molecular Formula: C31H38N6O2
Molecular Weight: 526.7 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | GSK126 is a member of the class of methylindoles that is 1H-indole substituted by (2S)-butan-2-yl, methyl, N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]acetamide, and 6-(piperazin-1-yl)pyridin-3-yl groups at positions 1, 3, 4, and 6, respectively. It is a potent and highly selective inhibitor of EZH2 methyltransferase (IC50 = 9.9 nM). It has a role as a neuroprotective agent, an antiatherosclerotic agent, an antineoplastic agent, an anti-obesity agent, an angiogenesis inhibitor and an EC 2.1.1.43 (enhancer of zeste homolog 2) inhibitor. It is a member of pyridines, a secondary carboxamide, a pyridone, a N-arylpiperazine and a methylindole. EZH2 Inhibitor is any agent that inhibits the histone lysine methyltransferase EZH2. |
|---|---|
| CAS No. | 1346574-57-9 |
| Molecular Formula | C31H38N6O2 |
| Molecular Weight | 526.7 g/mol |
| IUPAC Name | 1-[(2S)-butan-2-yl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-methyl-6-(6-piperazin-1-ylpyridin-3-yl)indole-4-carboxamide |
| Standard InChI | InChI=1S/C31H38N6O2/c1-6-22(5)37-18-20(3)29-25(30(38)34-17-26-19(2)13-21(4)35-31(26)39)14-24(15-27(29)37)23-7-8-28(33-16-23)36-11-9-32-10-12-36/h7-8,13-16,18,22,32H,6,9-12,17H2,1-5H3,(H,34,38)(H,35,39)/t22-/m0/s1 |
| Standard InChI Key | FKSFKBQGSFSOSM-QFIPXVFZSA-N |
| Isomeric SMILES | CC[C@H](C)N1C=C(C2=C(C=C(C=C21)C3=CN=C(C=C3)N4CCNCC4)C(=O)NCC5=C(C=C(NC5=O)C)C)C |
| SMILES | CCC(C)N1C=C(C2=C(C=C(C=C21)C3=CN=C(C=C3)N4CCNCC4)C(=O)NCC5=C(C=C(NC5=O)C)C)C |
| Canonical SMILES | CCC(C)N1C=C(C2=C(C=C(C=C21)C3=CN=C(C=C3)N4CCNCC4)C(=O)NCC5=C(C=C(NC5=O)C)C)C |
| Appearance | Off-white to light pink solid powder |
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